molecular formula C17H19N3O2 B5711638 N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide

N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide

Cat. No. B5711638
M. Wt: 297.35 g/mol
InChI Key: ZJDPKCKLUYBDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of California, Irvine. The compound has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

AM-251 works by blocking the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana. The compound has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the CB1 receptor, AM-251 prevents the activation of the endocannabinoid system, which is involved in various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
AM-251 has been found to have several biochemical and physiological effects. The compound has been shown to reduce pain perception, anxiety, and depression in animal models. It has also been found to reduce food intake and body weight in obese animals. Additionally, AM-251 has been shown to reduce drug-seeking behavior in animals addicted to cocaine and heroin.

Advantages and Limitations for Lab Experiments

AM-251 has several advantages for use in lab experiments. The compound is highly selective for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. Additionally, AM-251 has a long half-life, which allows for sustained inhibition of the CB1 receptor. However, the compound has a low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on AM-251. One area of interest is the potential therapeutic applications of the compound in various medical conditions. For example, AM-251 has been found to be effective in treating pain and addiction in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new synthetic cannabinoid receptor antagonists with improved pharmacological properties, such as increased solubility in water and higher selectivity for the CB1 receptor.

Synthesis Methods

The synthesis of AM-251 involves the reaction of 5-acetyl-6-methyl-2-phenyl-4-pyrimidinamine with 2-bromo-2-methylpropanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure AM-251.

Scientific Research Applications

AM-251 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in treating pain, anxiety, depression, obesity, and addiction. The compound works by blocking the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana.

properties

IUPAC Name

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-10(2)17(22)20-16-14(12(4)21)11(3)18-15(19-16)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDPKCKLUYBDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.